molecular formula C12H21NO2 B2594471 Tert-butyl allyl(2-methylallyl)carbamate CAS No. 643759-57-3

Tert-butyl allyl(2-methylallyl)carbamate

Cat. No. B2594471
CAS RN: 643759-57-3
M. Wt: 211.305
InChI Key: LIPUTWQQDXHDEL-UHFFFAOYSA-N
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Description

Tert-butyl allyl(2-methylallyl)carbamate , also known by its systematic name carbamic acid tert-butyl (2-methylprop-2-en-1-yl) ester , is a chemical compound with the molecular formula C10H19NO2 . It falls within the class of carbamates and is characterized by its tert-butyl group, allyl group, and 2-methylallyl moiety. The compound is typically found as a white to off-white powder or crystalline substance .


Physical And Chemical Properties Analysis

  • Melting Point : The compound has a melting point range of approximately 107°C to 111°C .
  • Solubility : It is soluble in methanol .

Scientific Research Applications

Atmospheric CO2 Fixation

Tert-butyl allyl(2-methylallyl)carbamate has been utilized in the cyclizative fixation of atmospheric CO2. This process involves unsaturated amines, such as allyl and propargyl amines, reacting under mild conditions with tert-butyl hypoiodite (t-BuOI) to efficiently produce cyclic carbamates with an iodomethyl group. This represents an innovative approach to CO2 utilization in organic synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Synthesis of Thienopyrroles

Research has shown the use of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates in the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. This involves Pd-catalyzed cyclization and a radical route leading to the formation of these compounds, which are significant in organic and medicinal chemistry (Brugier, Outurquin, & Paulmier, 2001).

Synthesis of Polymerisable Antioxidants

Tert-butyl allyl(2-methylallyl)carbamate has been used in the synthesis of monomeric antioxidants containing hindered phenol. These antioxidants demonstrate stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers, suggesting potential applications in polymer science (Pan, Liu, & Lau, 1998).

Deprotection and Acylation in Polyamide Synthesis

The compound plays a role in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and acylation processes, highlighting its utility in complex organic synthesis and potentially in the development of novel materials (Pak & Hesse, 1998).

Gas-Phase Elimination Kinetics Study

Studies on gas-phase elimination kinetics of tert-butyl esters, including tert-butyl allyl(2-methylallyl)carbamate, have provided insights into reaction mechanisms and kinetics. This research is crucial for understanding the behavior of these compounds under different conditions, relevant in both organic chemistry and materials science (Mora, Tosta, Dominguez, Herize, Barroso, Córdova, & Chuchani, 2007).

Allylic Oxidations with Dirhodium Caprolactamate

The compound has been involved in studies of allylic oxidations catalyzed by dirhodium caprolactamate. These reactions are significant for the selective production of certain organic compounds and have implications in organic synthesis (McLaughlin, Choi, Wang, Chiou, & Doyle, 2009).

properties

IUPAC Name

tert-butyl N-(2-methylprop-2-enyl)-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-7-8-13(9-10(2)3)11(14)15-12(4,5)6/h7H,1-2,8-9H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUTWQQDXHDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(CC=C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl allyl(2-methylallyl)carbamate

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